molecular formula C13H8F3IN2O B244429 N-[4-iodo-2-(trifluoromethyl)phenyl]nicotinamide

N-[4-iodo-2-(trifluoromethyl)phenyl]nicotinamide

Katalognummer B244429
Molekulargewicht: 392.11 g/mol
InChI-Schlüssel: HHYCLUIKXARIMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-iodo-2-(trifluoromethyl)phenyl]nicotinamide, also known as ITRI-2808, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer therapy. This compound is a potent inhibitor of the enzyme PARP14, which plays a critical role in DNA repair and inflammation.

Wirkmechanismus

PARP14 is a member of the PARP family of enzymes, which play a critical role in DNA repair and inflammation. PARP14 is overexpressed in many types of cancer, and its inhibition can lead to DNA damage and cell death. N-[4-iodo-2-(trifluoromethyl)phenyl]nicotinamide binds to the catalytic domain of PARP14 and inhibits its activity, leading to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
N-[4-iodo-2-(trifluoromethyl)phenyl]nicotinamide has been shown to induce DNA damage and cell death in cancer cells. In addition, its inhibition of PARP14 can lead to the suppression of inflammation, which is a key factor in the development and progression of many types of cancer. N-[4-iodo-2-(trifluoromethyl)phenyl]nicotinamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[4-iodo-2-(trifluoromethyl)phenyl]nicotinamide is its potent inhibition of PARP14, which makes it a promising candidate for cancer therapy. In addition, its synthesis method has been optimized to produce high yields of pure N-[4-iodo-2-(trifluoromethyl)phenyl]nicotinamide. However, one of the limitations of N-[4-iodo-2-(trifluoromethyl)phenyl]nicotinamide is its potential toxicity, which needs to be further studied in preclinical and clinical trials.

Zukünftige Richtungen

There are many potential future directions for the study of N-[4-iodo-2-(trifluoromethyl)phenyl]nicotinamide. One area of research is the development of more potent and selective inhibitors of PARP14. Another area of research is the study of the role of PARP14 in other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, the clinical development of N-[4-iodo-2-(trifluoromethyl)phenyl]nicotinamide as a cancer therapy is an important future direction that requires further study.

Synthesemethoden

N-[4-iodo-2-(trifluoromethyl)phenyl]nicotinamide can be synthesized using a multi-step process that involves the reaction of 4-iodo-2-(trifluoromethyl)aniline with nicotinic acid. The final product is obtained by purification through column chromatography. This synthesis method has been optimized to produce high yields of pure N-[4-iodo-2-(trifluoromethyl)phenyl]nicotinamide.

Wissenschaftliche Forschungsanwendungen

N-[4-iodo-2-(trifluoromethyl)phenyl]nicotinamide has been extensively studied for its potential applications in cancer therapy. PARP14 is overexpressed in many types of cancer, and its inhibition has been shown to enhance the effectiveness of chemotherapy and radiation therapy. N-[4-iodo-2-(trifluoromethyl)phenyl]nicotinamide has been shown to be a potent inhibitor of PARP14, and its use in combination with other cancer therapies has shown promising results in preclinical studies.

Eigenschaften

Molekularformel

C13H8F3IN2O

Molekulargewicht

392.11 g/mol

IUPAC-Name

N-[4-iodo-2-(trifluoromethyl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C13H8F3IN2O/c14-13(15,16)10-6-9(17)3-4-11(10)19-12(20)8-2-1-5-18-7-8/h1-7H,(H,19,20)

InChI-Schlüssel

HHYCLUIKXARIMU-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)NC2=C(C=C(C=C2)I)C(F)(F)F

Kanonische SMILES

C1=CC(=CN=C1)C(=O)NC2=C(C=C(C=C2)I)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.